1-Naphthol-2-acetonitrile
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Overview
Description
1-Naphthol-2-acetonitrile is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group at the first position and an acetonitrile group at the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol-2-acetonitrile can be synthesized through various synthetic routes. One common method involves the condensation of 2-naphthol with acetonitrile in the presence of a catalyst. For instance, the three-component reaction between 2-naphthol, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid yields 1-(acetylamino(aryl)methyl)-2-naphthols . This reaction is typically carried out under acidic conditions and involves the formation of an intermediate quinone methide, which subsequently reacts with acetonitrile.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., ferric chloride, ytterbium triflate) are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
1-Naphthol-2-acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthol-2-acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Naphthol: Similar to 1-Naphthol-2-acetonitrile but with the hydroxyl group at the second position.
1-Naphthol: Lacks the acetonitrile group, leading to distinct chemical properties and uses.
1,1’-Bi-2-naphthol: A dimeric form with two naphthol units, used as a chiral ligand in asymmetric synthesis.
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(1-hydroxynaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6,14H,7H2 |
InChI Key |
VCLZSWDXZNYUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CC#N |
Origin of Product |
United States |
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